Oxytocin, 1-desamino-(O-Et-tyr)(2)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

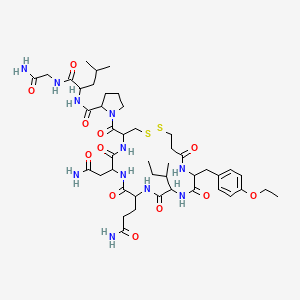

Oxytocin, 1-desamino-(O-Et-tyr)(2)- is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the second amino acid, tyrosine, with an ethylated tyrosine and the removal of the amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves several steps, starting with the protection of functional groups on the amino acids. The protected amino acids are then coupled using peptide bond-forming reactions. The ethylation of tyrosine is achieved through specific alkylation reactions. Finally, the protecting groups are removed to yield the desired compound .

Industrial Production Methods

Industrial production of oxytocin, 1-desamino-(O-Et-tyr)(2)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions

Oxytocin, 1-desamino-(O-Et-tyr)(2)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Substitution: The ethyl group on tyrosine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Formation of reduced monomers.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Oxytocin, 1-desamino-(O-Et-tyr)(2)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for potential therapeutic applications, including its effects on social behavior and stress response.

Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.

作用機序

The mechanism of action of oxytocin, 1-desamino-(O-Et-tyr)(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The ethylation of tyrosine may alter the binding affinity and specificity of the compound, resulting in unique biological activities .

類似化合物との比較

Similar Compounds

Oxytocin: The naturally occurring hormone with a similar structure but without the ethylated tyrosine.

Vasopressin: Another peptide hormone with structural similarities but different physiological effects.

Desmopressin: A synthetic analog of vasopressin with modifications to enhance stability and activity.

Uniqueness

The ethylation of tyrosine and removal of the amino group differentiate it from other related compounds, making it a valuable tool for scientific research and potential therapeutic use .

生物活性

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including social bonding, reproductive functions, and metabolic regulation. The compound "Oxytocin, 1-desamino-(O-Et-tyr)(2)-" (often referred to as dEtOT) is a modified form of oxytocin that has garnered attention for its unique biological activities. This article delves into the biological activity of dEtOT, highlighting its mechanisms of action, effects on metabolic processes, and implications for therapeutic applications.

Chemical Structure and Stability

The structural modification of oxytocin to create dEtOT involves the substitution of the second amino acid with an ethyl-tyrosine derivative. This alteration enhances the compound's stability and bioavailability. Studies have shown that while native oxytocin is rapidly degraded in gastrointestinal environments, dEtOT exhibits improved stability, particularly in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) .

| Compound | Stability in SGF | Stability in SIF |

|---|---|---|

| Oxytocin | > 24 hours | 8 ± 1 minutes |

| dEtOT | > 24 hours | 8 ± 1 minutes |

Metabolic Effects

Research indicates that dEtOT influences metabolic processes significantly. A study conducted on diet-induced obese rats demonstrated that chronic central infusion of oxytocin led to a dose-dependent decrease in body weight gain and enhanced lipid metabolism . The infusion increased adipose tissue lipolysis and fatty acid β-oxidation while reducing glucose intolerance and insulin resistance. The underlying mechanism appears to involve the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha), which regulates fatty acid oxidation .

Reproductive Functions

dEtOT has also been investigated for its effects on reproductive physiology. In studies involving pregnant guinea pigs, it was found to act as a competitive inhibitor of oxytocin-induced contractions in vitro, suggesting potential applications in managing labor and delivery .

Case Studies and Research Findings

-

Growth Retardation in Offspring:

A significant study explored the effects of dEtOT on peri- and postnatal development in rats. Administration during late pregnancy resulted in dose-related growth retardation among pups, attributed to impaired maternal feeding mechanisms rather than direct effects on the offspring . -

Anti-obesity Potential:

In another pivotal study, central infusion of oxytocin (including its derivatives like dEtOT) was linked to weight loss and improved metabolic profiles in obese models. The findings suggest that oxytocin derivatives could be promising candidates for obesity treatment by enhancing lipid metabolism . -

Stress Response Modulation:

Research has shown that oxytocin can modulate stress responses by affecting the hypothalamic-pituitary-adrenal (HPA) axis. In knockout mouse models lacking oxytocin receptors, stress-induced neuroendocrine responses were significantly heightened, indicating the peptide's role in stress regulation .

特性

CAS番号 |

77648-79-4 |

|---|---|

分子式 |

C45H69N11O12S2 |

分子量 |

1020.2 g/mol |

IUPAC名 |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S2/c1-6-25(5)38-44(66)51-28(14-15-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(45(67)56-17-8-9-33(56)43(65)53-29(19-24(3)4)39(61)49-22-36(48)59)23-70-69-18-16-37(60)50-30(42(64)55-38)20-26-10-12-27(13-11-26)68-7-2/h10-13,24-25,28-33,38H,6-9,14-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64) |

InChIキー |

JFRPDYRVGGIJJM-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。